3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one
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Overview
Description
3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one is a chemical compound with the CAS Number: 139927-26-7 . It has a molecular weight of 201.22 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3,3-dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one . The InChI code is 1S/C12H11NO2/c1-12(2)10-9(11(14)15-12)7-5-3-4-6-8(7)13-10/h3-6,13H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stored at room temperature .Scientific Research Applications
I have conducted several searches to gather information on the scientific research applications of “3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one”. While there is a wealth of information on the biological potential of indole derivatives in general, specific details on unique applications for this compound are limited. Below are some potential applications based on the biological activities of indole derivatives and related compounds:
Anticancer Activity
Indole derivatives have been reported to demonstrate anticancer activity. For instance, certain compounds have shown promise in molecular docking studies as anti-HIV-1 agents and have exhibited significant anticancer activity .
Antimicrobial Potential
Some indole derivatives have shown good antimicrobial potential, which suggests that they could be used in developing treatments against various microbial infections .
Cytotoxicity Evaluation
Indole-based compounds have undergone in vitro cytotoxicity evaluations against cancer cells such as HeLa and MCF-7 cells, indicating their potential use in cancer research and therapy .
Pharmaceutical Co-crystal Applications
Co-crystals involving indole compounds are used to modify the properties of pharmaceuticals, such as solubility, stability, and hygroscopicity .
Treatment of Disorders
Indole derivatives are increasingly being studied for their application in treating various types of disorders in the human body .
Biological Activities
Indole derivatives possess a range of biological activities including antiviral, anti-inflammatory, antioxidant, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of 3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one’s action are currently unknown . As research continues, these effects will be better understood and will provide valuable insights into the compound’s potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3,3-Dimethyl-3,4-dihydro-1H-furo[3,4-b]indol-1-one, it is generally considered to be air stable . More research is needed to fully understand how other environmental factors may influence its action .
properties
IUPAC Name |
3,3-dimethyl-4H-furo[3,4-b]indol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-12(2)10-9(11(14)15-12)7-5-3-4-6-8(7)13-10/h3-6,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQMLSKLAUMFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N2)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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